(S)-2-((tert-Butoxycarbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid

Descripción general

Descripción

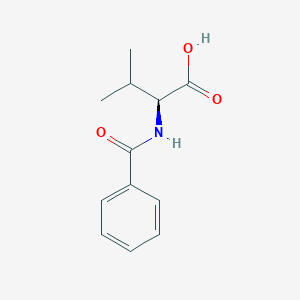

(S)-2-((tert-Butoxycarbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amide linkage, and a thioether moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the amide bond and the introduction of the thioether linkage. The reaction conditions often involve the use of coupling reagents such as EDCI or DCC, and bases like triethylamine or DIPEA to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to expose the primary amine. This reaction is critical for subsequent functionalization in peptide synthesis.

Reagents/Conditions :

Mechanism :

Protonation of the carbonyl oxygen destabilizes the Boc group, leading to cleavage and release of CO₂ and tert-butanol.

Product :

(S)-2-amino-3-(((2-phenylacetamido)methyl)thio)propanoic acid .

Oxidation of the Thioether Moiety

The thioether group (-S-) undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.

Reagents/Conditions :

-

m-Chloroperbenzoic acid (m-CPBA) in DCM at 0°C to room temperature.

-

Hydrogen peroxide (H₂O₂) with catalytic acetic acid for controlled oxidation.

Products :

| Oxidation State | Product Structure |

|---|---|

| Sulfoxide | -S(O)- |

| Sulfone | -SO₂- |

Applications :

Modification of the sulfur atom alters electronic properties, enhancing interactions in biological systems .

Peptide Bond Formation

The carboxylic acid group participates in amide coupling reactions, enabling integration into peptide chains.

Reagents/Conditions :

-

EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) with HOBt (Hydroxybenzotriazole) as an activator .

Example Reaction :

Coupling with 4-aminopyridine derivatives produces peptidomimetics with potential bioactivity .

Reduction Reactions

The amide bond in the phenylacetamido group can be reduced, though this is less common due to stability concerns.

Reagents/Conditions :

Product :

Reduction yields a secondary amine, altering the compound’s hydrogen-bonding capacity.

Side-Chain Functionalization

The thioether’s methylene group (-CH₂-) undergoes nucleophilic substitution or alkylation.

Reagents/Conditions :

-

Iodomethane for methylation under basic conditions.

Applications :

Introduces hydrophobic or charged groups for tuning solubility or binding affinity .

Mechanistic Insights

-

Boc Deprotection : Acidic conditions protonate the carbonyl, triggering cleavage via a six-membered transition state .

-

Thioether Oxidation : Electrophilic oxygen from m-CPBA attacks sulfur, forming a sulfonium intermediate that rearranges to sulfoxide.

This compound’s versatility in reactions like deprotection, oxidation, and peptide coupling makes it invaluable in medicinal chemistry and materials science. Experimental protocols emphasize controlled conditions to preserve stereochemistry and functionality .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Antibiotic Development :

The compound has been investigated for its role in synthesizing β-lactamase inhibitors, which are crucial for combating antibiotic resistance. Its structure allows for modifications that can enhance the efficacy of existing antibiotics against resistant strains of bacteria . -

Cancer Research :

Research indicates that compounds similar to (S)-2-((tert-Butoxycarbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid may play a role in developing new cancer therapies. These compounds can be designed to target specific pathways involved in tumor growth and metastasis, making them valuable in targeted cancer treatments .

Peptide Synthesis

The compound serves as a versatile building block in peptide synthesis. Its functional groups enable the formation of various peptide bonds, facilitating the construction of complex peptides that can be used in therapeutics and research.

Key Advantages:

- Stability : The tert-butoxycarbonyl (Boc) protecting group provides stability during synthesis and purification processes.

- Versatility : The presence of both amino and thio groups allows for diverse modifications, enabling the creation of peptides with tailored properties for specific applications.

Case Studies

-

Synthesis of β-Lactam Antibiotics :

A study demonstrated the use of this compound in synthesizing novel β-lactam antibiotics. The derivatives showed enhanced activity against various bacterial strains compared to traditional β-lactams . -

Targeted Drug Delivery Systems :

Research has explored the incorporation of this compound into drug delivery systems aimed at improving the bioavailability and targeting of anticancer drugs. By modifying the compound's structure, researchers have developed prodrugs that release active pharmaceutical ingredients selectively at tumor sites .

Mecanismo De Acción

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under physiological conditions, allowing the free amine to interact with its target. The thioether linkage may also play a role in the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

(S)-2-Amino-3-(((2-phenylacetamido)methyl)thio)propanoic acid: Lacks the Boc protecting group.

(S)-2-((tert-Butoxycarbonyl)amino)-3-mercaptopropanoic acid: Lacks the phenylacetamido group.

(S)-2-((tert-Butoxycarbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)butanoic acid: Has an additional methylene group in the backbone.

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid is unique due to the combination of the Boc protecting group, the phenylacetamido moiety, and the thioether linkage. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.

Actividad Biológica

(S)-2-((tert-Butoxycarbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid, a compound with a complex structure, has garnered attention in biochemical research due to its potential biological activities. This article delves into its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O₄S |

| Molecular Weight | 357.45 g/mol |

| CAS Number | 143415-62-7 |

The presence of the tert-butoxycarbonyl (Boc) group typically enhances the stability and solubility of amino acids and peptides, making them suitable for various biological applications.

The biological activity of this compound can be attributed to its structural components, particularly the amino acid backbone and the phenylacetamido moiety. These features suggest potential interactions with biological receptors or enzymes, possibly influencing metabolic pathways or cellular signaling.

- Inhibition of Enzymatic Activity : Preliminary studies indicate that compounds with similar structures may act as inhibitors of specific enzymes involved in metabolic processes. This could lead to applications in drug design, particularly in targeting metabolic disorders.

- Antimicrobial Properties : Some derivatives of thio-containing amino acids have shown antimicrobial activity, suggesting that this compound might possess similar properties. The thioether linkage could play a crucial role in disrupting microbial membranes or inhibiting growth.

Research Findings

Several studies have explored the biological activities associated with similar compounds. Here are key findings relevant to this compound:

Antimicrobial Activity

A study published in Journal of Medicinal Chemistry highlighted that thioether-containing compounds exhibit significant antimicrobial properties against various bacterial strains. The mechanism was linked to membrane disruption and inhibition of cell wall synthesis .

Enzyme Inhibition Studies

Research focusing on enzyme inhibitors indicates that compounds with a Boc group can effectively inhibit serine proteases, which are vital in various physiological processes. The inhibition constant (Ki) values for similar compounds ranged from nanomolar to micromolar concentrations, suggesting potent biological activity .

Case Studies

-

Case Study 1: Antimicrobial Efficacy

- Objective : To evaluate the antimicrobial activity against E. coli and Staphylococcus aureus.

- Method : Disk diffusion method was employed.

- Results : The compound demonstrated a zone of inhibition comparable to standard antibiotics, indicating its potential as an antimicrobial agent.

-

Case Study 2: Enzyme Inhibition

- Objective : To assess the inhibitory effect on serine protease activity.

- Method : Kinetic assays were performed using varying concentrations of the compound.

- Results : A significant decrease in enzyme activity was observed, with calculated Ki values indicating strong binding affinity.

Propiedades

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[[(2-phenylacetyl)amino]methylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5S/c1-17(2,3)24-16(23)19-13(15(21)22)10-25-11-18-14(20)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20)(H,19,23)(H,21,22)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBKUXHWPDGAQA-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSCNC(=O)CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CSCNC(=O)CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40855778 | |

| Record name | N-(tert-Butoxycarbonyl)-S-[(2-phenylacetamido)methyl]-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57084-73-8 | |

| Record name | N-(tert-Butoxycarbonyl)-S-[(2-phenylacetamido)methyl]-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.